SP3N

Targeted Protein Degradation Proteomics Selectivity

SP3N (SLF-PEG3-NH2) is a first-in-class alkylamine-tethered small molecule that functions as a prodrug degrader of the prolyl isomerase FKBP12. Unlike conventional heterobifunctional PROTACs, SP3N possesses a strikingly minimalist design—a known FKBP12 ligand (SLF) appended with a flexible alkylamine tail.

Molecular Formula C39H57N3O10
Molecular Weight 727.9 g/mol
Cat. No. B15610667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP3N
Molecular FormulaC39H57N3O10
Molecular Weight727.9 g/mol
Structural Identifiers
InChIInChI=1S/C39H57N3O10/c1-6-39(2,3)36(44)37(45)42-19-8-7-12-31(42)38(46)52-32(15-13-28-14-16-33(47-4)34(26-28)48-5)29-10-9-11-30(27-29)41-35(43)17-20-49-22-24-51-25-23-50-21-18-40/h9-11,14,16,26-27,31-32H,6-8,12-13,15,17-25,40H2,1-5H3,(H,41,43)/t31-,32+/m0/s1
InChIKeyDEWWIOLWRKBNDN-AJQTZOPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SP3N: A Minimalist Prodrug Degrader of FKBP12 for Targeted Protein Degradation Research


SP3N (SLF-PEG3-NH2) is a first-in-class alkylamine-tethered small molecule that functions as a prodrug degrader of the prolyl isomerase FKBP12 [1]. Unlike conventional heterobifunctional PROTACs, SP3N possesses a strikingly minimalist design—a known FKBP12 ligand (SLF) appended with a flexible alkylamine tail [1]. This alkylamine is metabolized by amine oxidases into an active aldehyde species (SP3CHO), which then covalently recruits the SCFFBXO22 E3 ubiquitin ligase to induce FKBP12 polyubiquitylation and proteasomal degradation [2]. SP3N's molecular formula is C39H57N3O10 with a molecular weight of 727.9 g/mol .

Why FKBP12 Degraders Like dFKBP-1 or 22-SLF Cannot Substitute for SP3N in Research


In-class FKBP12 degraders are not interchangeable with SP3N because they operate through fundamentally distinct molecular mechanisms. Heterobifunctional PROTACs such as dFKBP-1 recruit Cereblon (CRBN), whereas 22-SLF recruits FBXO22 via chloroacetamide warheads targeting cysteine residues C227/C228 . In contrast, SP3N's unique prodrug metabolism converts an inert alkylamine into a reactive aldehyde that covalently modifies a specific cysteine residue (C326) on FBXO22, a site functionally distinct from those targeted by 22-SLF [1]. This mechanistic divergence results in vastly different proteome-wide selectivity profiles: SP3N degrades a single protein (FKBP12) among 8,958 quantifiable proteins, whereas 22-SLF degrades multiple endogenous proteins including BRD4 and EML4-ALK [2]. Consequently, substituting SP3N with another FKBP12 degrader confounds experimental interpretation of FBXO22-dependent phenotypes and introduces off-target degradation artifacts.

Quantitative Evidence Differentiating SP3N from Comparator FKBP12 Degraders


Proteome-Wide Selectivity: FKBP12-Only Degradation vs. 22-SLF's Polypharmacology

SP3N achieves near-absolute proteome-wide selectivity. Tandem mass tag (TMT) quantitative proteomics identified only FKBP12 as significantly degraded among 8,958 quantified proteins after 16 h treatment with 1 µM SP3N [1]. In stark contrast, the mechanistically related FBXO22 recruiter 22-SLF degrades multiple endogenous proteins, including BRD4 and the EML4-ALK fusion protein, at its active concentration (DC50 = 0.5 µM) . The inactive acetylated analog SP3NAc produced zero protein destabilization events, confirming that degradation activity requires the free primary amine [1].

Targeted Protein Degradation Proteomics Selectivity

E3 Ligase Recruitment Mechanism: Covalent Cys326 Engagement vs. Chloroacetamide C227/C228 Modification

SP3N's active metabolite SP3CHO covalently adducts Cys326 in the FBXO22 C-terminal domain, a unique residue required for ternary complex formation and degradation [1]. Intact mass spectrometry confirmed the FBXO22-SP3CHO adduct mass of 45,374 Da (expected FBXO22: 44,652 Da; mass shift = 722 Da) [2]. In contrast, 22-SLF interacts with C227 and/or C228 in FBXO22 via a chloroacetamide warhead [3]. Mutation of C326 to alanine (C326A) completely abolishes SP3N/SP3CHO-induced degradation but does not rescue degradation in FBXO22 KO cells, confirming site-specific functional dependency [1]. SP3N's chloroacetamide and acrylamide analogs (SP3-chloroacetamide, SP3-acrylamide) failed to exhibit robust FKBP12 degradation, proving that the aldehyde warhead is uniquely favored over alternative electrophiles for productive FBXO22 engagement [1].

Covalent Drug Mechanism E3 Ligase FBXO22

Prodrug Metabolism: FCS-Dependent Activation vs. Direct-Acting PROTACs

SP3N requires metabolic conversion by amine oxidases present in fetal calf serum (FCS) to generate the active aldehyde species SP3CHO. UPLC-MS/MS quantification demonstrated that SP3CHO is detected only in media containing FCS, with no detectable conversion in Opti-MEM without FCS [1]. Pre-incubation with recombinant porcine diamine oxidase (DAO) restores degradation activity in FCS-free conditions [2]. In contrast, 22-SLF and dFKBP-1 are direct-acting degraders that do not require metabolic activation. This prodrug mechanism creates a conditional degradation system: SP3N is inactive in FCS-free media, while SP3CHO bypasses this requirement and induces ternary complex formation irrespective of FCS availability [3]. Notably, SP3CHO shows slightly higher potency and a more pronounced hook effect in the absence of FCS [3].

Prodrug Activation Amine Oxidase Metabolism Cell Culture Conditions

Molecular Simplicity: Lower Molecular Weight and Minimalist Design vs. Conventional PROTACs

SP3N embodies a minimalist degrader design with a molecular weight of 727.9 g/mol, substantially lower than comparator FKBP12 degraders . 22-SLF, another FBXO22-dependent FKBP12 degrader, has a molecular weight of 1,142.8 g/mol—57% larger . The PROTAC-based degrader dFKBP-1 has a molecular weight of approximately 1,090 g/mol (formula C53H64N6O14) . SP3N's reduced size arises from its single-ligand architecture: it lacks a separate E3 ligase ligand, instead relying on the alkylamine moiety that becomes metabolite-activated to a covalent FBXO22 recruiter. This structural simplicity potentially enhances solubility and cellular permeability compared to larger heterobifunctional molecules.

Molecular Weight Ligand Efficiency Chemical Probe Design

Optimal Research and Procurement Scenarios for SP3N Based on Experimental Evidence


Functional Dissection of FBXO22 Cys326-Dependent Biology

SP3N is the only known degrader that recruits FBXO22 through covalent modification of Cys326. Researchers studying FBXO22 domain function, cysteine ligandability, or structure-activity relationships at this specific residue should procure SP3N over 22-SLF (which targets C227/C228) or dFKBP-1 (which uses CRBN). The availability of the inactive analog SP3NAc and the C326A FBXO22 mutant provides a complete positive/negative control toolkit validated in the primary literature [1].

Single-Target FKBP12 Depletion in Proteome-Wide Profiling Studies

For chemoproteomics, ubiquitin remnant profiling, or any experiment where off-target degradation would confound data interpretation, SP3N is the preferred FKBP12 degrader. Quantitative proteomics data confirm that SP3N degrades only FKBP12 among 8,958 quantified proteins, whereas 22-SLF additionally degrades BRD4 and EML4-ALK [1]. SP3N thus enables clean FKBP12 loss-of-function signatures without the polypharmacology noise inherent to alternative FBXO22-based degraders.

Conditional Degradation Systems Requiring Temporal Control via FCS Withdrawal

SP3N's strict dependency on FCS-borne amine oxidases for metabolic activation enables a conditional degradation experimental paradigm. Researchers can maintain SP3N in cell culture without degradation activity by using FCS-free media, then trigger FKBP12 depletion by adding FCS or recombinant diamine oxidase [1]. Alternatively, direct use of the active metabolite SP3CHO bypasses metabolic control for immediate degradation kinetics. This binary switch capability is unique to the alkylamine prodrug class and unavailable with direct-acting PROTACs like dFKBP-1 or 22-SLF.

Minimalist Degrader Scaffold Optimization and FBXO22-Hijacking Ligand Discovery

SP3N serves as a foundational scaffold for alkylamine-tethered degrader development campaigns. Its minimalist architecture (SLF ligand + alkylamine tail, MW 727.9 Da) demonstrates that a separate E3 ligase ligand is dispensable when a metabolically activated covalent warhead can recruit FBXO22 [1]. Medicinal chemistry teams aiming to develop novel FBXO22-hijacking degraders for other target proteins can use SP3N as a proof-of-concept template, varying the target-binding ligand while retaining the alkylamine metabolic activation motif.

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